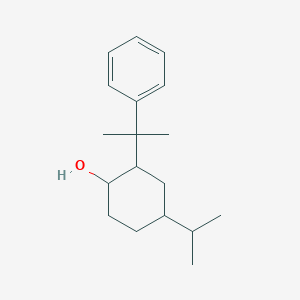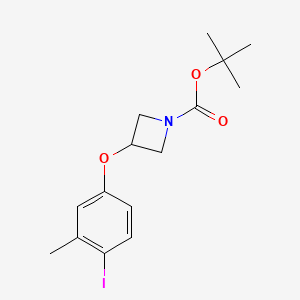
tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a phenoxy group substituted with iodine and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-iodo-3-methylphenol. The reaction is carried out in the presence of a base such as imidazole and a coupling agent like triphenylphosphine and iodine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized azetidines .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The phenoxy group and the azetidine ring may play a role in binding to biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate is unique due to the presence of the iodine-substituted phenoxy group. This substitution imparts distinct reactivity and potential biological activity compared to other azetidine derivatives. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
Molecular Formula |
C15H20INO3 |
|---|---|
Molecular Weight |
389.23 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodo-3-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20INO3/c1-10-7-11(5-6-13(10)16)19-12-8-17(9-12)14(18)20-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
KGHVHCPYCJQPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


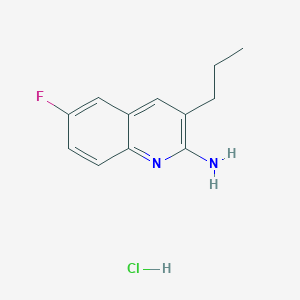
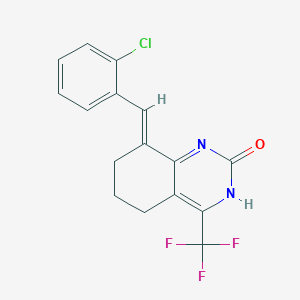
![[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)
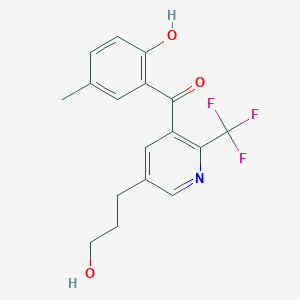
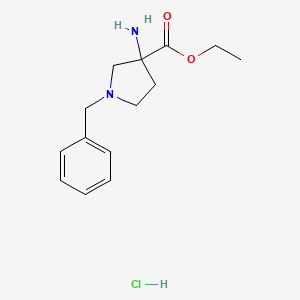
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
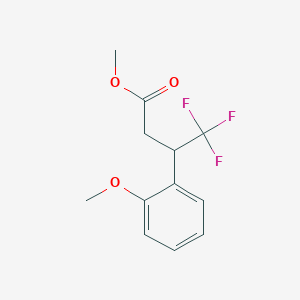
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
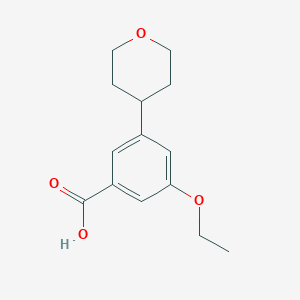
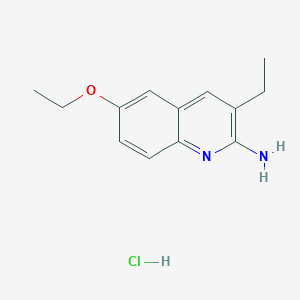
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)

